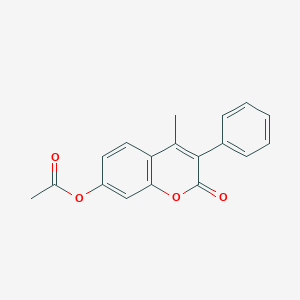![molecular formula C22H30N2O3 B2651785 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide CAS No. 439142-24-2](/img/structure/B2651785.png)
2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Metabolism and Excretion Patterns
Research on parabens, which are structurally related to 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide, indicates intricate metabolism and elimination pathways. For example, a study by Moos et al. (2016) on methyl, iso-, and n-butyl paraben found that these compounds are metabolized and excreted in urine with different patterns, with new metabolites identified in the process, suggesting complex metabolic routes (Moos et al., 2016).
Pharmacokinetic Profile
Shin et al. (2019) explored the pharmacokinetic characteristics of propyl paraben, a compound with some structural similarity to this compound. The study found rapid absorption and elimination patterns in humans, providing a detailed pharmacokinetic profile that could be relevant for understanding similar compounds (Shin et al., 2019).
Bioactivity and Health Implications
Impact on Autonomic Nervous System
Yasue et al. (1974) examined the role of the autonomic nervous system in the pathogenesis of certain medical conditions and how drugs, including those with structural similarities to this compound, affect these conditions (Yasue et al., 1974).
Oxygen Regulation in Brain Tissue
Bicher and Marvin (1976) studied how drugs influence oxygen autoregulation in the brain, which might have implications for understanding the bioactivity of similar compounds in neurological contexts (Bicher & Marvin, 1976).
Treatment of Pain Syndromes
Inchiosa and Kizelshteyn (2008) reported on the use of phenoxybenzamine, which shares some structural features with this compound, in the treatment of complex regional pain syndromes, shedding light on the therapeutic potential of related compounds (Inchiosa & Kizelshteyn, 2008).
Propiedades
IUPAC Name |
2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-14-24(15-4-2)16-19(25)17-27-21-13-9-8-12-20(21)22(26)23-18-10-6-5-7-11-18/h5-13,19,25H,3-4,14-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHKFJFGLSSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

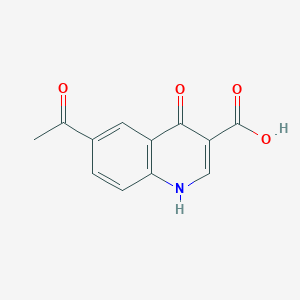
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)
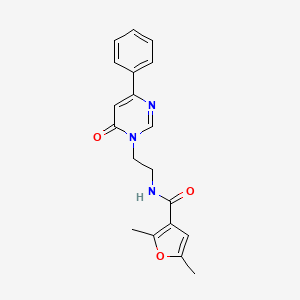

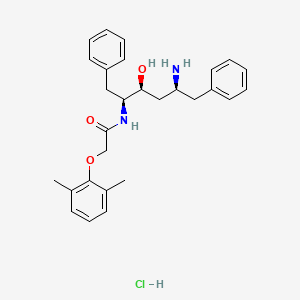

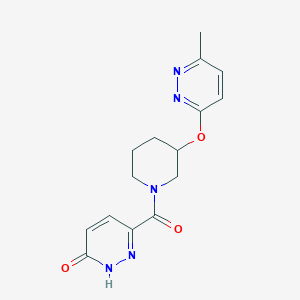


![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2651722.png)
